5-(2-Phenylquinolin-4-yl)-4H-[1,2,4]triazol-3-thiol
Description
5-(2-Phenylquinolin-4-yl)-4H-[1,2,4]triazol-3-thiol is a heterocyclic compound combining a quinoline and a 1,2,4-triazole moiety. This compound has drawn interest in medicinal chemistry due to its structural similarity to pharmacologically active molecules, particularly in antimicrobial, anticancer, and antioxidant applications. Its synthesis typically involves cyclization and functionalization steps, with characterization via NMR, IR, and LC-MS .
Properties
CAS No. |
832151-18-5 |
|---|---|
Molecular Formula |
C17H12N4S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
5-(2-phenylquinolin-4-yl)-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C17H12N4S/c22-17-19-16(20-21-17)13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-10H,(H2,19,20,21,22) |
InChI Key |
MBVCYFWQWACEEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NC(=S)NN4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Phenylquinolin-4-yl)-1H-1,2,4-triazole-3(2H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylquinoline-4-carbaldehyde with thiosemicarbazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, green chemistry approaches such as solvent-free reactions or the use of recyclable catalysts may be employed to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
5-(2-Phenylquinolin-4-yl)-1H-1,2,4-triazole-3(2H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives of the triazole ring.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5-(2-Phenylquinolin-4-yl)-1H-1,2,4-triazole-3(2H)-thione involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes such as monoamine oxidase or acetylcholinesterase, thereby preventing the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in conditions such as depression or Alzheimer’s disease .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s analogs differ in substituents on the quinoline, triazole, or phenyl rings, influencing their physicochemical and biological properties. Key examples include:
Physicochemical Properties
- Solubility: The introduction of hydrophilic groups (e.g., amino or hydroxyl) improves aqueous solubility, whereas lipophilic substituents (e.g., ethyl, p-tolyl) enhance membrane permeability .
- Thermal Stability: Quinoline-containing derivatives generally exhibit higher thermal stability due to extended π-conjugation, as evidenced by melting points above 200°C in many cases .
Key Research Findings
- Structure-Activity Relationships (SAR): The 2-phenylquinolin-4-yl group confers superior planarity and π-π stacking ability compared to pyridyl or morpholine-sulfonyl analogs, critical for interactions with biological targets .
- Toxicity Profiles : Alkyl derivatives (e.g., ethyl, allyl) show lower acute toxicity in preclinical models than halogenated analogs, making them preferable for drug development .
- Crystallographic Data : SHELX software has been widely used to resolve crystal structures of these compounds, confirming the thione-thiol tautomerism in the triazole ring .
Biological Activity
The compound 5-(2-Phenylquinolin-4-yl)-4H-[1,2,4]triazol-3-thiol is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies and findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of phenylquinoline derivatives with triazole precursors. The general procedure includes:
- Preparation of Triazole Derivatives : Starting with 1,2,4-triazole-3-thiol as a base, various substituents are introduced to enhance biological activity.
- Coupling Reaction : The quinoline moiety is coupled to the triazole framework using standard coupling reagents under controlled conditions to yield the desired thiol derivative.
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives of 1,2,4-triazole showed cytotoxic effects against various cancer cell lines including melanoma (IGR39), breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) . The selectivity towards cancer cells was notable, suggesting potential for targeted cancer therapy.
The mechanism by which this compound exerts its effects may involve:
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA strands, leading to cleavage and subsequent apoptosis in cancer cells .
- Inhibition of Enzymatic Activity : The triazole ring can act as a potent inhibitor of specific enzymes involved in cancer cell proliferation.
Pharmacokinetics
Pharmacokinetic studies suggest that compounds with the triazole scaffold possess favorable absorption and distribution characteristics. Key parameters include:
- Bioavailability : Enhanced solubility due to the polar nature of the triazole group.
- Metabolic Stability : The stability of the triazole nucleus contributes to prolonged action in biological systems .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-(2-phenylquinolin-4-yl)-4H-[1,2,4]triazol-3-thiol and its derivatives?
- The compound is typically synthesized via alkylation of precursor triazole-thiols (e.g., 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol) using alkyl halides or Mannich reactions with formaldehyde and secondary amines . For example, Mannich base derivatives can be generated by reacting the thiol with formaldehyde and amines in basic media, yielding structurally diverse analogs .
- Key steps : (1) Formation of hydrazinecarbothioamide intermediates, (2) cyclization under basic conditions, and (3) functionalization via alkylation or condensation .
Q. How can structural characterization of this compound be methodologically validated?
- ¹H-NMR and LC-MS are critical for confirming molecular identity. For instance, ¹H-NMR peaks for the triazole-thiol proton typically appear at δ 13.5–14.0 ppm, while aromatic protons from the quinoline moiety resonate at δ 7.5–8.5 ppm .
- Elemental analysis (C, H, N, S) ensures stoichiometric purity, with deviations >0.4% indicating impurities .
Q. What purification techniques are recommended for isolating this compound?
- Column chromatography (SiO₂, ethyl acetate/hexane gradients) effectively separates derivatives with subtle structural differences .
- Recrystallization from ethanol or methanol is preferred for high-purity crystalline yields, especially for analogs with hydrophobic substituents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of S-alkylated derivatives?
- Solvent selection : Protic solvents (e.g., ethanol) enhance nucleophilic substitution in alkylation reactions, while aprotic solvents (e.g., DMF) are better for Mannich reactions .
- Catalysis : Trace K₂CO₃ or triethylamine accelerates thiol deprotonation, improving reactivity with electrophiles like phenacyl bromides .
- Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15–30 min at 100–120°C) while maintaining yields >75% .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- X-ray crystallography (using SHELX software ) provides unambiguous confirmation of molecular geometry when NMR data is ambiguous. For example, crystallographic analysis can distinguish between regioisomers in triazole-thiol derivatives .
- Comparative LC-MS/MS fragmentation patterns help identify positional isomers. For instance, fragments at m/z 178.21 (C₇H₆N₄S⁺) are characteristic of the triazole-thiol core .
Q. How can computational methods predict the biological activity of novel derivatives?
- Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., kinases or enzymes). Derivatives with electron-withdrawing groups (e.g., -Cl, -CF₃) often show enhanced interactions with hydrophobic binding pockets .
- ADME profiling (via SwissADME) predicts pharmacokinetic properties. LogP values >3.0 indicate high lipophilicity, which may improve membrane permeability but reduce solubility .
Q. What experimental controls are essential when analyzing thiol oxidation products?
- Blank reactions (without the thiol compound) confirm that oxidation products (e.g., disulfides) are not artifacts of solvent or reagent degradation .
- Thiol-specific probes (e.g., Ellman’s reagent) quantify free -SH groups before and after reactions to monitor oxidation kinetics .
Methodological Tables
Table 1. Key Analytical Data for Representative Derivatives
Table 2. Reaction Optimization Parameters for Alkylation
| Condition | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Ethanol, K₂CO₃, reflux | 82 | 6 | 98 |
| Microwave, DMF, 120°C | 78 | 0.5 | 95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
